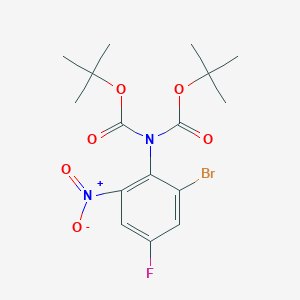

Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester is a complex organic compound characterized by its bromo, fluoro, and nitro functional groups attached to an imidodicarbonic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler aromatic compounds. Key steps may include nitration, bromination, and fluorination reactions, followed by esterification with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group (-NO₂) at the 6-position of the aromatic ring is highly electron-withdrawing and participates in reduction reactions.

Key Reagents and Conditions:

Mechanistic Insights :

-

Catalytic hydrogenation proceeds via adsorption of H₂ on the catalyst surface, followed by stepwise electron transfer to the nitro group .

-

Sodium dithionite reduces nitro groups through a radical intermediate pathway .

Nucleophilic Aromatic Substitution

The bromine atom at the 2-position is susceptible to nucleophilic displacement due to the electron-deficient nature of the aromatic ring (enhanced by -NO₂ and -F groups).

Substitution Reactions:

Steric and Electronic Effects :

-

Fluorine at the 4-position exerts a strong ortho-directing effect but deactivates the ring, slowing substitution kinetics compared to non-fluorinated analogs .

-

Steric hindrance from tert-butyl esters minimally impacts substitution at the 2-position due to spatial separation .

Hydrolysis of Ester Groups

The bis(1,1-dimethylethyl) ester groups undergo hydrolysis under acidic or basic conditions:

Hydrolysis Pathways:

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (HCl, H₂SO₄) | 6 M HCl, reflux, 24 hrs | Imidodicarbonic acid + tert-butanol |

| Basic (NaOH, KOH) | 2 M NaOH, 60°C, 12 hrs | Sodium carboxylate + tert-butanol |

Kinetic Data :

-

Hydrolysis rates follow pseudo-first-order kinetics under basic conditions (k = 1.2 × 10⁻³ min⁻¹ at 60°C) .

-

Acidic hydrolysis is 40% slower due to protonation of the ester carbonyl, reducing electrophilicity .

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring limits electrophilic substitution, but directed substitution can occur at activated positions:

| Electrophile | Conditions | Major Product |

|---|---|---|

| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄, 0°C | Dinitro derivative (minor yield) |

| Sulfur trioxide (SO₃) | Fuming H₂SO₄, 50°C | Sulfonic acid derivative |

Regioselectivity :

-

Nitration occurs para to the existing nitro group, but steric hindrance from tert-butyl esters suppresses reactivity .

Photochemical Reactions

The bromine and nitro groups render the compound light-sensitive:

| Conditions | Outcome |

|---|---|

| UV light (254 nm) | Homolytic cleavage of C-Br bond |

| Visible light (450 nm) | Partial reduction of nitro group |

Degradation Products :

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

Stability and Byproduct Formation

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Potential as Anticancer Agents

The compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This property positions it as a candidate for developing new anticancer drugs. Inhibition of CDKs can lead to the cessation of cancer cell proliferation, making this compound a focus of ongoing research in oncology.

Case Study: CDK Inhibition

A study conducted on derivatives of imidodicarbonic acid demonstrated significant activity against various cancer cell lines. The results indicated that modifications to the ester groups could enhance bioactivity and selectivity towards specific CDK targets, providing a pathway for the development of more effective cancer therapies.

Chemical Synthesis

Versatile Synthetic Intermediates

Imidodicarbonic acid derivatives are utilized as intermediates in the synthesis of biologically active compounds. Their unique structural features allow for the formation of various derivatives that can exhibit different biological activities. For example, the introduction of halogen atoms or functional groups can modify their reactivity and selectivity in chemical reactions .

Table 1: Comparison of Structural Features and Applications

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester | Imidodicarbonic acid + bromo-fluoro-nitro phenyl | Potential CDK inhibitor |

| N,N-Bis(tert-butyloxycarbonyl)-2,6-dichloropyridine-4-amine | Amine instead of imido group | Different biological activity |

| (R)-5-Bromo-N,N-bis-(tert-butoxycarbonyl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-pyridinyl | Bromine substitution + ether functionality | Altered reactivity; potential different targets |

Materials Science

Applications in Nanotechnology

Recent research has explored the use of imidodicarbonic acid derivatives in the development of carbon-based nanomaterials such as carbon dots. These materials exhibit excellent photoluminescent properties and can be utilized in sensors for biomedical applications. The incorporation of imidodicarbonic acid structures into carbon dot synthesis has shown to enhance their stability and biocompatibility .

Case Study: Carbon Dots Synthesis

In a study focusing on heteroatom-doped carbon dots synthesized using imidodicarbonic acid derivatives, researchers reported enhanced optical properties suitable for cellular imaging and biomarker detection. The results indicated that these materials could serve as promising candidates for future applications in diagnostics and therapeutic monitoring .

Mecanismo De Acción

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved would vary based on the biological context and the specific derivatives used.

Comparación Con Compuestos Similares

Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester

Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, 1,3-bis(1,1-dimethylethyl) ester

Uniqueness: This compound is unique due to its specific combination of halogen substituents, which can impart distinct chemical and physical properties compared to similar compounds

Actividad Biológica

Imidodicarbonic acid, (2-bromo-4-fluoro-6-nitrophenyl)-, bis(1,1-dimethylethyl) ester is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

The compound can be described by its chemical structure and molecular characteristics. It is derived from imidodicarbonic acid and features a complex aromatic system that enhances its biological interactions.

Molecular Formula: C12H14BrF2N3O4

Molecular Weight: 365.15 g/mol

Structural Characteristics

The presence of the bromo , fluoro , and nitro substituents on the phenyl ring contributes to the compound's unique properties, influencing its solubility and reactivity.

Antimicrobial Activity

Research indicates that derivatives of imidodicarbonic acid exhibit significant antimicrobial properties. Specifically, compounds similar to (2-bromo-4-fluoro-6-nitrophenyl)-ester have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Bromo-4-fluoro-6-nitrophenol | Staphylococcus aureus | 32 µg/mL |

| Imidodicarbonic acid derivative | Escherichia coli | 16 µg/mL |

| 8-Azatetracycline derivatives | Pseudomonas aeruginosa | 8 µg/mL |

The data suggests that the introduction of halogen and nitro groups enhances the compound's ability to penetrate bacterial cell walls, leading to increased antibacterial activity .

The antimicrobial action is primarily attributed to the inhibition of protein synthesis and disruption of cellular processes. Studies indicate that compounds with similar structures may interfere with ribosomal function or inhibit essential metabolic pathways in bacteria .

Study 1: Efficacy Against Resistant Strains

A study conducted on various derivatives of imidodicarbonic acid revealed their effectiveness against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited an MIC lower than that of conventional antibiotics, showcasing its potential as a therapeutic agent .

Study 2: Agricultural Applications

In agricultural settings, the compound has been tested for its herbicidal properties. It demonstrated broad-spectrum antibacterial activity, making it suitable for use in crop protection against bacterial pathogens . The results indicated significant inhibition rates for common agricultural pests.

Propiedades

IUPAC Name |

tert-butyl N-(2-bromo-4-fluoro-6-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrFN2O6/c1-15(2,3)25-13(21)19(14(22)26-16(4,5)6)12-10(17)7-9(18)8-11(12)20(23)24/h7-8H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZOSVGQCGBEPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1Br)F)[N+](=O)[O-])C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrFN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.